molecular formula C9H5BrINS B12549584 5-Bromo-2-(5-iodothiophen-2-yl)pyridine CAS No. 183619-10-5

5-Bromo-2-(5-iodothiophen-2-yl)pyridine

Cat. No.: B12549584
CAS No.: 183619-10-5
M. Wt: 366.02 g/mol
InChI Key: FGECGKNRFVNZQC-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-iodothiophen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 5-position and a thiophene ring substituted with an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-iodothiophen-2-yl)pyridine typically involves the halogenation of precursor compounds. One common method is the bromination of 2-(5-iodothiophen-2-yl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-iodothiophen-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .

Scientific Research Applications

5-Bromo-2-(5-iodothiophen-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-iodothiophen-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(5-iodothiophen-2-yl)pyridine is unique due to the presence of both bromine and iodine atoms, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure allows for the exploration of diverse chemical spaces, which is valuable in the development of new materials and bioactive compounds .

Properties

CAS No.

183619-10-5

Molecular Formula

C9H5BrINS

Molecular Weight

366.02 g/mol

IUPAC Name

5-bromo-2-(5-iodothiophen-2-yl)pyridine

InChI

InChI=1S/C9H5BrINS/c10-6-1-2-7(12-5-6)8-3-4-9(11)13-8/h1-5H

InChI Key

FGECGKNRFVNZQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC=C(S2)I

Origin of Product

United States

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